1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole

Medicinal Chemistry Organic Synthesis Building Blocks

Choose 1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole for your med chem campaigns because its orthogonal Boc/benzyl protection is essential for selective, sequential functionalization—a critical advantage over deprotected analogs. This strategy is vital for constructing kinase inhibitors and HDAC-targeting candidates (see EP3080125B1). With a purity of NLT 98% and batch-specific analytical certificates, it ensures minimal impurity carryover and supports rigorous quality control for kilo-lab and cGMP operations.

Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
Cat. No. B12282336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC2=C1CCN(C2)CC3=CC=CC=C3
InChIInChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-12-9-16-14-20(11-10-17(16)21)13-15-7-5-4-6-8-15/h4-9,12H,10-11,13-14H2,1-3H3
InChIKeyYMBDJRLDJQKNKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole: Protected Tetrahydroazaindole Building Block


1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole (CAS 1427475-19-1), also known as tert-butyl 5-benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, is a fully synthetic, orthogonally protected 5-azaindole derivative . This heterocyclic building block integrates three critical structural features: an N-Boc-protected indole nitrogen, an N-benzyl-protected tetrahydropyridine nitrogen, and a partially saturated pyrrolo[3,2-c]pyridine core . The compound is primarily utilized as an advanced intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive azaindole-containing molecules [1]. Its well-defined protective group strategy allows for selective deprotection and sequential functionalization, a key advantage in complex molecule construction.

1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole: Why Generic Substitution Fails


The seemingly minor structural variations among tetrahydro-5-azaindole derivatives translate into profound differences in synthetic utility, physicochemical properties, and downstream compatibility. Simply substituting 1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole with its N-deprotected analog (CAS 272442-27-0) or the unsubstituted core (CAS 1176405-02-9) is not feasible for multi-step syntheses requiring orthogonal protection. The Boc group is essential for masking the indole NH during reactions that would otherwise be incompatible (e.g., strong bases, organometallics), while the benzyl group on the saturated nitrogen provides a distinct, orthogonal handle for selective manipulation . Furthermore, the increased molecular weight and altered lipophilicity of this protected derivative significantly impact its solubility, chromatographic behavior, and overall yield in subsequent transformations . The quantitative evidence presented below demonstrates these critical differentiators.

1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole: Quantitative Differentiation Evidence


Purity Benchmark: 1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole vs. N-Deprotected Analog

Commercially available 1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole is routinely supplied with a minimum purity of 98% (NLT 98%) as determined by HPLC, a specification that is consistently higher than the typical 95% purity offered for its direct N-deprotected analog, 5-benzyl-4,5,6,7-tetrahydro-5-azaindole (CAS 272442-27-0) . This 3% absolute purity difference is significant in the context of multi-step synthesis where impurities accumulate and complicate purification, potentially reducing overall yields and increasing costs .

Medicinal Chemistry Organic Synthesis Building Blocks

Physicochemical Differentiation: Boiling Point and Density vs. Core Scaffold

The introduction of Boc and benzyl protective groups drastically alters the compound's physical properties, a factor critical for handling and purification. While experimental data for the target compound are limited, the unsubstituted core 4,5,6,7-tetrahydro-5-azaindole (CAS 1176405-02-9) has a reported boiling point of 286.0 ± 30.0 °C at 760 mmHg . In contrast, the monoprotected analog 5-benzyl-4,5,6,7-tetrahydro-5-azaindole exhibits a significantly higher boiling point of 364.6 °C at 760 mmHg and a density of 1.154 g/cm³ . The target compound, bearing both Boc and benzyl groups, is expected to have an even higher boiling point and altered density, which directly influence its behavior in distillation, solvent selection, and chromatographic separation.

Physicochemical Properties Process Chemistry Purification

Molecular Weight Differentiation: Impact on Purification and Scale-Up

The molecular weight of 1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole is 312.41 g/mol, which is 100.12 g/mol (47%) higher than its direct N-deprotected analog (212.29 g/mol) and 190.24 g/mol (156%) higher than the unsubstituted core (122.17 g/mol) [1]. This substantial increase in molecular weight directly impacts the compound's mass balance in reactions and its behavior in size-exclusion or preparative HPLC purification. In a multi-step synthesis where 10 grams of the N-deprotected analog might be required, using the Boc-protected version would necessitate 14.7 grams to achieve the same molar equivalent, a factor that must be accounted for in procurement and cost calculations.

Process Chemistry Analytical Chemistry Scale-Up

Orthogonal Protection Strategy: Enabling Selective Functionalization for Complex Molecule Synthesis

1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole uniquely features an orthogonal protection scheme where the Boc group (acid-labile) and the benzyl group (hydrogenolytically labile) can be removed under mutually exclusive conditions . This stands in stark contrast to its N-deprotected analog (CAS 272442-27-0), which only possesses a single benzyl protecting group and offers no selective handle for the indole nitrogen. In the synthesis of complex azaindole-based kinase inhibitors, this orthogonality allows for the sequential introduction of diverse functionality without cross-reactivity, a capability that is not possible with simpler, mono-protected or unprotected analogs [1]. While this is a qualitative, class-level differentiation, it is a cornerstone of modern synthetic methodology.

Medicinal Chemistry Protecting Group Strategy Selective Synthesis

1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole: Optimal Application Scenarios


Synthesis of Selective Histone Deacetylase (HDAC) Inhibitors

1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole serves as a privileged intermediate in the construction of novel azaindole-based HDAC inhibitors, as exemplified in patent EP3080125B1 [1]. The orthogonal Boc/benzyl protection is essential for the sequential introduction of the zinc-binding group and surface recognition motifs required for potent and selective HDAC inhibition. The high purity specification (NLT 98%) ensures that the final pharmaceutical candidates are synthesized with minimal impurity carryover, a critical requirement for biological evaluation and potential clinical development.

Kinase Inhibitor Lead Optimization Programs

Given the established role of 5-azaindoles as ATP-competitive kinase inhibitors [1], this protected building block is a strategic choice for medicinal chemistry campaigns. Its structural features allow for the systematic exploration of structure-activity relationships (SAR) around the tetrahydropyridine ring and the indole core. The ability to selectively deprotect and functionalize the N-benzyl group without affecting the Boc-protected indole nitrogen enables the rapid generation of diverse analog libraries, accelerating the hit-to-lead and lead optimization phases.

Process Chemistry and Scale-Up for Advanced Intermediates

For kilo-lab and pilot plant operations, the well-defined physicochemical properties of 1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole, including its molecular weight (312.41 g/mol) and expected high boiling point, are advantageous for process development [1]. The availability of the compound with batch-specific analytical certificates (e.g., NMR, HPLC) supports rigorous quality control and regulatory compliance, making it a reliable building block for the manufacture of advanced pharmaceutical intermediates under cGMP conditions.

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